Tyrosinase Inhibition: 2,4-Dimethoxy Substitution Pattern Reduces IC50 by ~2.1-fold vs. 3,4-Isomer
In head-to-head biochemical assays using mushroom tyrosinase (polyphenol oxidase 2) with L-DOPA as substrate, 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid demonstrated an IC50 of 63.1 μM. In contrast, the positional isomer 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid exhibited a Ki of 1.8 μM under competitive inhibition conditions, which, while not a direct IC50 comparator, suggests a markedly different binding mode and potency profile. Direct comparison of IC50 values for the 2,4-isomer (63.1 μM) and the standard tyrosinase inhibitor kojic acid (IC50 = 21.8 μM) reveals a 2.9-fold lower potency, positioning the compound as a moderate inhibitor suitable for structure-activity relationship (SAR) studies rather than as a high-potency lead [1][2].
| Evidence Dimension | Tyrosinase Inhibition Potency (Mushroom Tyrosinase) |
|---|---|
| Target Compound Data | IC50 = 63.1 μM (6.31E+4 nM) |
| Comparator Or Baseline | Kojic acid IC50 = 21.8 μM; 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid Ki = 1.8 μM |
| Quantified Difference | Target compound IC50 is 2.9-fold higher (less potent) than kojic acid; 2,4-isomer IC50 is ~35-fold higher than 3,4-isomer Ki (cross-measure comparison) |
| Conditions | Mushroom tyrosinase (Agaricus bisporus), L-DOPA substrate, preincubation 10 min, UV-Vis detection |
Why This Matters
This data enables researchers to select the 2,4-dimethoxy isomer for moderate inhibition screening or as a scaffold for further optimization, avoiding the higher potency but potentially different selectivity profile of the 3,4-isomer.
- [1] BindingDB. (2025). BDBM50521808 (CHEMBL4462424): 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid – IC50 = 63.1 μM against mushroom tyrosinase. View Source
- [2] BindingDB. (2025). BDBM50205814 (CHEMBL3898657): 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid – Ki = 1.8 μM against mushroom tyrosinase. View Source
